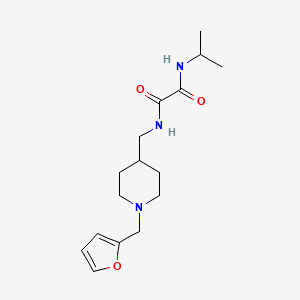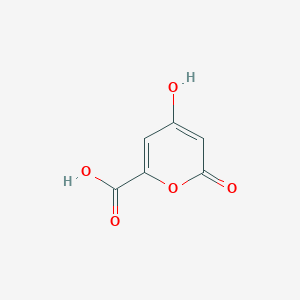![molecular formula C16H14F2N4O B2877672 N-(cyanomethyl)-2-({2-[(2,4-difluorophenyl)amino]phenyl}amino)acetamide CAS No. 1797630-15-9](/img/structure/B2877672.png)
N-(cyanomethyl)-2-({2-[(2,4-difluorophenyl)amino]phenyl}amino)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyanomethyl)-2-({2-[(2,4-difluorophenyl)amino]phenyl}amino)acetamide is a chemical compound that has been widely used in scientific research. It is also known as PF-06463922 and is a potent and selective inhibitor of the receptor tyrosine kinase, ROS1. This compound has shown promising results in preclinical studies and is being evaluated for clinical use in the treatment of ROS1-driven cancers.
Mecanismo De Acción
N-(cyanomethyl)-2-({2-[(2,4-difluorophenyl)amino]phenyl}amino)acetamide inhibits the activity of ROS1 by binding to the ATP-binding site of the receptor. This prevents the activation of downstream signaling pathways that are involved in cell growth and survival. In preclinical studies, this compound has been shown to inhibit the growth of ROS1-driven cancer cells both in vitro and in vivo.
Biochemical and Physiological Effects:
N-(cyanomethyl)-2-({2-[(2,4-difluorophenyl)amino]phenyl}amino)acetamide has been shown to have potent antitumor activity in preclinical studies. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low clearance. In addition, this compound has been shown to have minimal off-target effects, which is important for the development of targeted therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(cyanomethyl)-2-({2-[(2,4-difluorophenyl)amino]phenyl}amino)acetamide in lab experiments include its selectivity for ROS1, its potency, and its favorable pharmacokinetic profile. However, one limitation of using this compound is that it may not be effective in all ROS1-driven cancers, as some tumors may have acquired resistance to ROS1 inhibitors.
Direcciones Futuras
There are several future directions for the use of N-(cyanomethyl)-2-({2-[(2,4-difluorophenyl)amino]phenyl}amino)acetamide in scientific research. One direction is to further investigate its efficacy in the treatment of ROS1-driven cancers, particularly in combination with other therapies. Another direction is to explore its potential use in other types of cancers that may be driven by similar signaling pathways. Finally, there is a need to develop biomarkers that can predict response to ROS1 inhibitors, which could help to identify patients who are most likely to benefit from this therapy.
Métodos De Síntesis
The synthesis of N-(cyanomethyl)-2-({2-[(2,4-difluorophenyl)amino]phenyl}amino)acetamide involves several steps. The first step involves the reaction of 2-aminobenzoic acid with 2,4-difluoroaniline to form 2-[(2,4-difluorophenyl)amino]benzoic acid. This is then reacted with cyanomethyl bromide to form N-(cyanomethyl)-2-[(2,4-difluorophenyl)amino]benzamide. The final step involves the reaction of N-(cyanomethyl)-2-[(2,4-difluorophenyl)amino]benzamide with chloroacetic acid to form N-(cyanomethyl)-2-({2-[(2,4-difluorophenyl)amino]phenyl}amino)acetamide.
Aplicaciones Científicas De Investigación
N-(cyanomethyl)-2-({2-[(2,4-difluorophenyl)amino]phenyl}amino)acetamide has been extensively studied for its potential use in the treatment of ROS1-driven cancers. ROS1 is a receptor tyrosine kinase that is involved in cell growth and differentiation. Aberrant activation of ROS1 has been implicated in the development of several types of cancers, including non-small cell lung cancer (NSCLC) and glioblastoma.
Propiedades
IUPAC Name |
N-(cyanomethyl)-2-[2-(2,4-difluoroanilino)anilino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N4O/c17-11-5-6-13(12(18)9-11)22-15-4-2-1-3-14(15)21-10-16(23)20-8-7-19/h1-6,9,21-22H,8,10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVHTSLGWQYXJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCC(=O)NCC#N)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-2-({2-[(2,4-difluorophenyl)amino]phenyl}amino)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]-5-phenylpentane-1,5-dione](/img/structure/B2877593.png)

![6-chloro-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]pyridine-3-sulfonamide](/img/structure/B2877596.png)


![1'-benzyl-5'-chlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B2877601.png)
![1-[(2-Chloropropanoylamino)methyl]-N-ethylcyclobutane-1-carboxamide](/img/structure/B2877603.png)
![3-benzyl-6-methyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2877604.png)
![Ethyl 5-[1-(fluoromethyl)cyclopropyl]-1,2,4-oxadiazole-3-carboxylate](/img/structure/B2877605.png)
![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2877607.png)
![N-(1-cyanocyclopentyl)-2-thieno[3,2-d]pyrimidin-4-ylsulfanylacetamide](/img/structure/B2877610.png)
